molecular formula C10H11ClN2O2S B2366956 (S)-2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid hydrochloride CAS No. 1820581-64-3

(S)-2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid hydrochloride

Cat. No. B2366956
CAS RN: 1820581-64-3
M. Wt: 258.72
InChI Key: BWLYFKNQAGZYKX-RGMNGODLSA-N
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Description

“(S)-2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1820581-64-3. It has a linear formula of C10H11ClN2O2S . The compound is stored at temperatures between 2-8°C in an inert atmosphere . It has a molecular weight of 258.73 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The InChI code for the compound is 1S/C10H10N2O2S.ClH/c11-6(10(13)14)5-9-12-7-3-1-2-4-8(7)15-9;/h1-4,6H,5,11H2,(H,13,14);1H/t6-;/m0./s1 . This code provides a specific string of characters that represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(2S)-2-amino-3-(1,3-benzothiazol-2-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S.ClH/c11-6(10(13)14)5-9-12-7-3-1-2-4-8(7)15-9;/h1-4,6H,5,11H2,(H,13,14);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLYFKNQAGZYKX-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid hydrochloride

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